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Executive Summary
MG149 is a cell-permeable, 6-alkylsalicylate and anacardic acid analog that functions as a

histone acetyltransferase (HAT) inhibitor.[1] It displays marked selectivity for the MYST family

of HATs, including Tip60 (KAT5) and MOF (KAT8), by targeting the acetyl-CoA binding site.[2]

[3] Research has demonstrated its activity across multiple biological contexts, including

oncology, immunology, and cellular stress response. In cancer models, MG149 has been

shown to suppress tumor progression, reduce recurrence, and enhance the efficacy of

standard chemotherapies by modulating key signaling pathways involving c-Myc and p53.[4][5]

[6] In inflammatory models, it alleviates allergic airway inflammation by inhibiting KAT8-

mediated acetylation of IL-33.[7][8] Furthermore, MG149 impacts fundamental cellular

processes such as DNA damage repair, apoptosis, and mitophagy.[4][9][10] This document

provides a comprehensive technical overview of MG149, summarizing its chemical properties,

mechanism of action, quantitative biological data, and key experimental protocols.

Chemical and Physical Properties
MG149 is a white to beige powder, soluble in DMSO.[2] Its key properties are summarized

below.
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Property Value Reference

Molecular Weight 340.46 g/mol [2]

Form Powder

Color White to beige

Solubility
DMSO: 68 mg/mL (199.72

mM)
[2]

Storage Temperature 2-8°C

SMILES String
OC1=C(C(CCC2=CC=C(C=C2

)CCCCCCC)=CC=C1)C(O)=O

InChI Key
WBHQYBZRTAEHRR-

UHFFFAOYSA-N

Mechanism of Action
MG149's primary mechanism is the inhibition of MYST family histone acetyltransferases. It

targets the acetyl-CoA binding pocket, with kinetic studies revealing different modes of

inhibition for specific enzymes. For Tip60, the inhibition is competitive with respect to acetyl-

CoA and non-competitive with the histone substrate, while for KAT8, it is uncompetitive with Ac-

CoA. This inhibition of HAT activity leads to the modulation of numerous downstream signaling

pathways.

In models of allergic asthma, MG149 has been shown to inhibit lysine acetyltransferase 8

(KAT8).[1][7] This prevents the acetylation of IL-33, a key cytokine in allergic responses,

thereby reducing airway hyperresponsiveness and inflammation.[7][8]

MG149 KAT8 (MOF) inhibits IL-33 Acetylation promotes Airway Inflammation &
Hyperresponsiveness

 leads to
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MG149 pathway in allergic inflammation.
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MG149 impacts several cancer-related pathways. In anaplastic thyroid cancer, it inhibits KAT5

(Tip60), which suppresses the KAT5-mediated acetylation of the oncoprotein c-Myc, leading to

reduced tumor growth and metastasis.[6] In triple-negative breast cancer, sequential treatment

with MG149 following doxorubicin reduces tumor recurrence by increasing DNA damage and

apoptosis while decreasing the expression of cell cycle inhibitors like p21, p27, and p53.[4][5]

MG149 KAT5 (Tip60) inhibits c-Myc Acetylation promotes c-Myc Stabilization Tumor Progression &
Metastasis
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MG149's anti-tumor mechanism via KAT5/c-Myc.

MG149 plays a role in the response to cellular stressors like X-ray radiation. It can attenuate

radiation-induced apoptosis in cardiomyocytes by inhibiting MOF (KAT8)-mediated acetylation

of p53 at lysine 120.[9] Additionally, MG149 has been identified as an inhibitor of the initial

steps of PINK1-dependent mitophagy, a critical cellular process for clearing damaged

mitochondria.[10][11][12][13] This is achieved by impairing PINK1 activation and the

subsequent phosphorylation of Parkin and ubiquitin.[11][14]
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MG149's role in cellular stress pathways.

Quantitative Biological Data
MG149 shows selective inhibitory activity against MYST family HATs.
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Target Enzyme Activity Metric Value Reference

Tip60 (KAT5) IC₅₀ 74 μM [2][3][10]

MOF (KAT8) IC₅₀ 47 μM [2][3][10]

KAT8 Kᵢ 39 ± 7.7 μM [1]

p300 IC₅₀ > 200 μM

PCAF IC₅₀ >> 200 μM

Rice SNAT1 Inhibition ~80% at 50 μM [15]

Rice SNAT2 Inhibition Moderate [15][16]

Effective concentrations of MG149 have been determined in various cell-based assays.
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Cell/Tissue
Model

Concentration Duration
Observed
Effect

Reference

Murine PCLS 5 - 10 μM 20 hours

Inhibition of

histone

acetylation;

reduced pro-

inflammatory

gene expression

[1]

H9c2

Cardiomyocytes
5 μM 24 hours

Ameliorated

radiation-induced

proliferation

inhibition and

apoptosis

[9]

Hepatocellular

Carcinoma
Varies 72 hours

Synergistic anti-

proliferation

effect with

sorafenib

[17]

Anaplastic

Thyroid Cancer
Varies N/A

Inhibited

proliferation,

migration,

invasion; induced

apoptosis

[6]

Mitophagy

Studies
100 µM 6 hours

Inhibition of

PINK1-

dependent

mitophagy

initiation

[11]

Rice Seedlings 100 μM 24 hours

Decreased

melatonin

production by

1.6-fold

[15][16]

MG149 has demonstrated therapeutic potential in preclinical animal models.
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Mouse Model
Dosage &
Route

Treatment
Schedule

Outcome Reference

Bladder Cancer

Xenograft
5 mg/kg, i.p. Not specified

Significant

suppression of

tumor growth

[18]

Allergic Asthma N/A, i.p.
60 mins prior to

HDM challenge

Reduced airway

hyperresponsive

ness and

inflammation

[8][18]

Anaplastic

Thyroid Cancer

Xenograft

N/A N/A

Inhibited tumor

growth and lung

metastasis

[6]

TNBC (MDA-MB-

231 & PDX1)
N/A

Sequentially after

Doxorubicin

Effectively

controlled tumor

growth

[4][5]

Key Experimental Protocols
This protocol provides a generalized procedure for evaluating MG149 efficacy in a xenograft

mouse model.[18]

Materials:

Nude mice (e.g., BALB/c nude)

UMUC3 human bladder cancer cells

MG149 compound

Vehicle: Dimethyl sulfoxide (DMSO) and sterile Phosphate-buffered saline (PBS)

Matrigel (optional)

Sterile syringes, needles, and standard animal housing equipment
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Methodology:

Cell Culture: Culture UMUC3 cells under standard conditions.

Animal Preparation: Acclimatize nude mice according to institutional guidelines.

Cell Implantation: Subcutaneously implant UMUC3 cells (typically mixed with Matrigel) into

the flank of each mouse.

Tumor Growth & Grouping: Allow tumors to reach a palpable size. Randomize mice into

treatment and control (vehicle) groups.

Drug Preparation: Prepare a stock solution of MG149 in DMSO. On injection days, dilute the

stock with sterile PBS to achieve the final concentration for a 5 mg/kg dose, ensuring the

final DMSO concentration is non-toxic (<10%).

Administration: Administer the MG149 solution or vehicle via intraperitoneal (i.p.) injection

according to the study schedule.

Monitoring & Endpoint: Measure tumor volume regularly (e.g., with calipers). Monitor animal

weight and health. At the study endpoint, collect tumors for further analysis.
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Precision-Cut Lung Slices (PCLS)

2. Pre-treat with Stimulus
(e.g., LPS/IFNγ)

3. Incubate with MG149
(5-10 µM) or Vehicle for 20h
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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